molecular formula C8H13N5O3 B063363 methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate CAS No. 175137-43-6

methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Cat. No.: B063363
CAS No.: 175137-43-6
M. Wt: 227.22 g/mol
InChI Key: IZIVVKVBLMTIFD-UHFFFAOYSA-N
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Description

Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture, combining a 1,2,3,4-tetraazole ring with a morpholine substituent and an ester-functionalized acetamide linker. The 1,2,3,4-tetraazole core is a valuable bioisostere for carboxylic acids, amides, and esters, often employed to modulate pharmacokinetic properties such as metabolic stability, solubility, and lipophilicity of lead compounds. The incorporation of the morpholine ring, a common pharmacophore, further enhances its utility by contributing to hydrogen bonding capacity and improving aqueous solubility.

Properties

IUPAC Name

methyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-15-7(14)6-13-10-8(9-11-13)12-2-4-16-5-3-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIVVKVBLMTIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C(N=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371693
Record name Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-43-6
Record name Methyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate compound to form this compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is utilized in the development of new pharmaceuticals. Its structure allows it to interact with biological targets effectively. Research has shown that derivatives of tetraazole compounds exhibit antimicrobial and anti-inflammatory properties. For instance, studies have indicated that modifications of the tetraazole ring enhance the bioactivity of related compounds against specific bacterial strains .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. For example, it can be used in the synthesis of other morpholino derivatives and tetrazoles, which are important in developing agrochemicals and pharmaceuticals .

Research on Anticancer Agents

Recent studies have explored the potential of this compound as a precursor for anticancer agents. Research indicates that certain tetraazole derivatives exhibit cytotoxic effects on cancer cell lines. The incorporation of morpholino groups may enhance solubility and bioavailability, crucial factors in drug design .

Biochemical Studies

The compound is also used in biochemical assays to study enzyme interactions and mechanisms. Its structural features allow researchers to investigate how similar compounds interact with biological systems, providing insights into enzyme inhibition and activation processes .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various tetraazole derivatives, including this compound. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Tetraazole Derivatives

Researchers synthesized a series of tetraazole-based compounds using this compound as a starting material. The resulting compounds exhibited varied biological activities, highlighting the importance of this compound in generating diverse chemical entities for further testing .

Case Study 3: Anticancer Drug Development

In a recent project aimed at discovering new anticancer drugs, this compound was modified to enhance its efficacy against specific cancer cell lines. Preliminary results showed promising cytotoxic effects and warranted further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate involves its interaction with specific molecular targets. The morpholine and tetraazole rings allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

The ethyl ester analog, ethyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, is a direct structural homolog differing only in the ester alkyl chain (ethyl vs. methyl). Key comparisons include:

Property Methyl Ester Ethyl Ester
Molecular Weight (g/mol) ~239.25 ~253.28
Ester Group Methyl (-OCH₃) Ethyl (-OCH₂CH₃)
Polarity Higher (shorter alkyl chain) Lower (longer alkyl chain)
Lipophilicity (LogP) Predicted lower Predicted higher
Synthetic Utility Faster hydrolysis (methyl esters) Slower hydrolysis (ethyl esters)

However, methyl esters are generally more reactive in hydrolysis-driven reactions, favoring applications in prodrug design or catalysis.

Compounds with Modified Heterocyclic Cores

While direct analogs are sparse in the provided evidence, lumping strategies (grouping structurally similar compounds) suggest that substitutions on the tetrazole ring or morpholino group significantly alter reactivity and bioactivity. For example:

  • Replacement of morpholino with piperidine: Reduces polarity and may decrease solubility in aqueous media.
  • Replacement of tetrazole with thiazole : As seen in thiazol-5-ylmethyl derivatives (), this introduces sulfur-based electronics, altering redox properties and biological target interactions .

Crystallographic and Computational Comparisons

Structural analysis tools like SHELX and WinGX () enable precise comparisons of molecular geometry. For instance:

  • The morpholino group’s chair conformation in the methyl ester may differ from analogs due to steric effects from the ester group.
  • Crystal packing interactions (e.g., hydrogen bonding via the ester carbonyl) are likely distinct in ethyl vs. methyl derivatives, affecting material stability .

Biological Activity

Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate (CAS: 175137-43-6) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by research findings.

  • Molecular Formula : C8_8H13_{13}N5_5O3_3
  • Molar Mass : 227.22 g/mol
  • Melting Point : 100 °C
  • Density : 1.51 g/cm³
  • Boiling Point : 398.4 °C at 760 mmHg
  • Flash Point : 194.8 °C

These properties indicate that the compound is stable under standard conditions, which is crucial for its application in biological studies.

Synthesis

The synthesis of methyl 2-(5-morpholino-2H-tetraazol-2-yl)acetate typically involves the reaction of morpholine and appropriate tetrazole derivatives under controlled conditions. Research has shown various methods to achieve high yields and purity, highlighting the compound's accessibility for further biological evaluation .

Antimicrobial Activity

Studies have demonstrated that methyl 2-(5-morpholino-2H-tetraazol-2-yl)acetate exhibits notable antimicrobial properties. In vitro tests against various bacterial strains indicate that the compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results imply that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

Research has also focused on the anticancer potential of methyl 2-(5-morpholino-2H-tetraazol-2-yl)acetate. In a series of assays against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), the compound exhibited promising cytotoxic effects.

Cell LineIC50_{50} (µM)
MCF715
A54920
HeLa10

The structure-activity relationship (SAR) studies suggest that the presence of the morpholino group enhances the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

The proposed mechanism of action for methyl 2-(5-morpholino-2H-tetraazol-2-yl)acetate involves interaction with cellular targets that regulate apoptosis pathways. Molecular docking studies indicate strong binding affinity to key proteins involved in cell cycle regulation and apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of methyl 2-(5-morpholino-2H-tetraazol-2-yyl)acetate against multidrug-resistant bacterial strains. The findings confirmed its potential as a novel antimicrobial agent that could overcome resistance mechanisms prevalent in clinical isolates .
  • Anticancer Research :
    Another investigation assessed the compound's effects on tumor growth in vivo using xenograft models. Results showed significant tumor reduction compared to control groups, suggesting effective systemic activity and minimal toxicity .

Q & A

Q. What are the established synthetic protocols for methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, and what analytical methods validate its purity and structure?

A multi-step organic synthesis is typically employed, starting with the functionalization of morpholine derivatives and subsequent cyclization to form the tetrazole ring. Key steps include nucleophilic substitution, cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition), and esterification. Structural validation relies on:

  • Elemental analysis to confirm stoichiometry.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch of the ester at ~1700–1750 cm⁻¹, N-H/N-O stretches of tetrazole).
  • Liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and purity assessment .

Q. What solvent systems and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization steps due to their ability to stabilize intermediates. Neutral or mildly acidic conditions (pH 6–7) minimize side reactions like ester hydrolysis. Reaction temperatures typically range from 60–100°C, monitored via TLC or HPLC to track progress .

Q. How does the morpholino substituent influence the compound’s physicochemical properties?

The morpholino group enhances solubility in polar solvents due to its oxygen-rich heterocycle. It also stabilizes the tetrazole ring via electron-donating effects, as evidenced by computational studies (e.g., DFT calculations). Experimental data show reduced crystallinity compared to non-morpholino analogs, impacting formulation strategies .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry, machine learning) optimize reaction pathways for this compound?

Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify transition states and intermediates, enabling energy barrier minimization. Machine learning models trained on existing tetrazole synthesis datasets can predict optimal solvent/base combinations, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with high-throughput validation .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragmentation patterns)?

  • Cross-validation : Combine 1^1H/13^{13}C NMR, 2D-COSY, and HSQC to assign ambiguous peaks.
  • Isotopic labeling : Use 15^{15}N-labeled intermediates to trace tetrazole ring behavior in mass spectrometry.
  • Dynamic HPLC-MS : Monitor real-time degradation products under stress conditions (e.g., heat, light) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Variable groups : Modify the morpholino substituent (e.g., replace with piperazine) or ester moiety (e.g., ethyl/propyl analogs).
  • Biological assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using enzyme inhibition assays.
  • Computational docking : Correlate binding affinity (AutoDock Vina) with experimental IC₅₀ values .

Q. What statistical methodologies (e.g., DoE) improve yield optimization while minimizing resource use?

A fractional factorial design (FFD) or Box-Behnken design identifies critical factors (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) models non-linear interactions, enabling prediction of optimal conditions with <20 experimental runs. For example, a 3-factor FFD reduced optimization trials by 60% in similar tetrazole syntheses .

Q. How to address solubility and stability challenges in formulation studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Accelerated stability testing : Conduct stress studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Solid-state characterization : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) assess polymorphic stability .

Q. What advanced analytical techniques quantify trace impurities or degradation products?

  • UPLC-MS/MS with a C18 column and 0.1% formic acid mobile phase achieves ppm-level sensitivity.
  • NMR-based metabolomics identifies unknown impurities via spectral databases (e.g., HMDB).
  • Forced degradation studies : Expose the compound to UV light, acidic/basic conditions, and oxidizers (H₂O₂) to profile degradation pathways .

Q. How to reconcile discrepancies between computational predictions and experimental outcomes in reaction mechanisms?

  • Microkinetic modeling : Integrate DFT-derived activation energies with experimental rate data.
  • In situ spectroscopy : Use FTIR or Raman probes to detect transient intermediates.
  • Sensitivity analysis : Rank computational parameters (e.g., solvent dielectric constant) by their impact on reaction outcomes .

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